Diethyl cyclopropylmalonate

描述

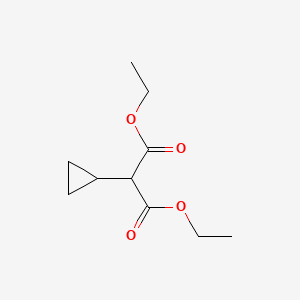

Diethyl cyclopropylmalonate is a substituted malonate ester characterized by a cyclopropyl group attached to the central carbon of the propanedioic acid backbone, with two ethoxy groups as ester substituents. Its molecular formula is C₁₁H₁₆O₄, and it is structurally represented as CH₂(C(COOEt)₂)C₃H₅, where "Et" denotes an ethyl group. This compound is primarily used in organic synthesis as a versatile building block for cyclopropane-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science due to the unique strain and reactivity of the cyclopropane ring.

The cyclopropyl moiety imparts steric and electronic effects that influence the compound’s reactivity, such as enhancing the acidity of the α-hydrogens, which facilitates nucleophilic substitutions or Michael additions. This compound’s synthesis typically involves alkylation of diethyl malonate with cyclopropyl halides or via cyclopropanation strategies .

属性

IUPAC Name |

diethyl 2-cyclopropylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-13-9(11)8(7-5-6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWONUDUUMCJFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284414 | |

| Record name | 1,3-Diethyl 2-cyclopropylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42392-68-7 | |

| Record name | 1,3-Diethyl 2-cyclopropylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42392-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 2-cyclopropylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyl 2-cyclopropylpropanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Diethyl cyclopropylmalonate can be synthesized through the alkylation of diethyl malonate with cyclopropyl bromide in the presence of a strong base such as sodium ethoxide . The reaction typically proceeds as follows:

- Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.

- The enolate ion then undergoes nucleophilic substitution with cyclopropyl bromide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

化学反应分析

Michael Addition

DECM undergoes nucleophilic Michael addition with α,β-unsaturated carbonyl compounds via its enolate intermediate. The cyclopropane ring enhances the stability of the enolate, enabling efficient functionalization. This reaction introduces substituents adjacent to the cyclopropane, facilitating further transformations .

Reaction Mechanism :

-

Enolate Formation : DECM reacts with a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the electrophilic β-carbon of an α,β-unsaturated carbonyl compound.

-

Protonation : Acidic workup stabilizes the product, yielding substituted cyclopropane derivatives .

Cyclocondensation Reactions

DECM participates in cyclocondensation with dinucleophiles (e.g., amidines, amides) to form heterocycles. These reactions are driven by the malonate's 1,3-dicarbonyl structure, which enables ring formation through concerted mechanisms.

Example Reaction :

-

Reagent : Urea or 2-aminopyridine.

-

Product : Barbituric acids or pyrido[1,2-a]pyrimidine derivatives .

-

Mechanism : The malonate reacts with dinucleophiles under basic conditions to form 5- or 6-membered rings .

Cyclopropanation

DECM is a key precursor in cyclopropanation reactions. For instance, its reaction with 1,2-dibromoethylene in the presence of sodium ethoxide forms cyclopropane derivatives fused to malonate esters. This method, first reported by Perkin, remains foundational in cyclopropane chemistry .

Reaction Conditions :

-

Base : Sodium ethoxide.

-

Electrophile : 1,2-Dibromoethylene.

Comparative Analysis of Malonate Derivatives

| Compound | Structure | Unique Features |

|---|---|---|

| Diethyl malonate |

text| No cyclic substituent; basic malonate |

| DECM |

| Cyclopropane ring; enhanced stability |

| Diethyl azodicarboxylate |

| Strong electron acceptor |

| Diethyl 2-cyclobutylmalonate |

| Cyclobutane ring |

科学研究应用

Diethyl cyclopropylmalonate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting metabolic and neurological pathways.

Industry: this compound is employed in the production of specialty chemicals and materials.

作用机制

The mechanism of action of diethyl cyclopropylmalonate involves its role as a precursor in various synthetic pathways. It acts as a nucleophile in alkylation reactions and can undergo decarboxylation to form reactive intermediates. These intermediates can then participate in further chemical transformations, leading to the formation of complex molecules .

相似化合物的比较

Malonate esters share a common propanedioic acid backbone but differ in ester substituents and additional functional groups. Below is a detailed comparison of diethyl cyclopropylmalonate with structurally related compounds, emphasizing physical-chemical properties, reactivity, and applications.

Structural and Physical-Chemical Properties

Key Observations :

- Substituent Effects : The cyclopropyl group in this compound increases steric hindrance compared to linear alkyl substituents (e.g., ethyl or methyl), reducing solubility in polar solvents. Its molecular weight (212.24 g/mol) is intermediate between diethyl malonate (160.17 g/mol) and diethyl benzylmalonate (250.29 g/mol) .

- Boiling Points : Longer or bulkier substituents (e.g., benzyl in diethyl benzylmalonate) elevate boiling points due to increased van der Waals interactions.

Environmental and Toxicological Profiles

However, substituted derivatives like this compound may exhibit distinct profiles:

- Toxicity: Diethyl malonate shows low acute toxicity (LD₅₀ >2,000 mg/kg in rats), but substituted variants may require case-specific evaluation.

生物活性

Diethyl cyclopropylmalonate (DECM) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DECM, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from malonic acid, characterized by the presence of a cyclopropyl group. The chemical formula is , and its structure can be represented as follows:

This unique structure contributes to its reactivity and biological profile.

1. Antimicrobial Activity

DECM has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

Research has demonstrated that DECM possesses anticancer properties, particularly against certain types of cancer cells such as breast and colon cancer. The compound induces apoptosis through the activation of caspase pathways, effectively reducing cell viability in vitro.

Case Study: Breast Cancer Cell Lines

- Cell Line : MCF-7

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of G1 phase arrest and apoptosis via mitochondrial pathway activation.

3. Anti-inflammatory Effects

DECM has been investigated for its anti-inflammatory potential. In vivo studies using animal models have shown that DECM reduces inflammation markers such as TNF-alpha and IL-6. This suggests a possible therapeutic role in inflammatory diseases.

| Treatment Group | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| DECM Treatment | 150 | 200 |

The biological activities of DECM can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of DECM allows it to integrate into lipid membranes, disrupting their integrity.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines, thereby reducing inflammation.

常见问题

Q. What are the standard synthetic routes for preparing Diethyl cyclopropylmalonate, and what analytical methods validate its purity?

this compound is synthesized via esterification of cyclopropylmalonic acid with ethanol under acid catalysis (e.g., concentrated sulfuric acid) . Key steps include refluxing with a Dean-Stark trap to remove water and purification via vacuum distillation. Purity is validated using gas chromatography (GC) to assess ester content (>98%) and nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., cyclopropane proton signals at δ 0.5–1.2 ppm and ester carbonyls at ~170 ppm) .

Q. How does this compound participate in the Claisen condensation, and what intermediates are critical?

As a β-ketoester, this compound forms enolate ions when treated with strong bases (e.g., NaOEt), which undergo alkylation or acylation. The cyclopropane ring stabilizes the enolate through hyperconjugation, influencing regioselectivity. The intermediate enolate can be trapped with alkyl halides, yielding substituted malonates for further decarboxylation or hydrolysis .

Q. What are the key physicochemical properties of this compound relevant to reaction design?

Critical properties include:

- Boiling point : 220–225°C (at 760 mmHg) .

- Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

- Stability : Hydrolyzes under acidic/basic conditions; store anhydrous at 4°C . These properties guide solvent selection, temperature control, and storage protocols.

Advanced Research Questions

Q. How can conflicting literature data on the reactivity of this compound’s cyclopropane ring be resolved?

Discrepancies in ring-opening reactions (e.g., acid-catalyzed vs. radical-induced mechanisms) may arise from differing experimental conditions. To resolve contradictions:

Q. What strategies optimize enantioselective alkylation of this compound for chiral drug intermediates?

Enantioselectivity can be enhanced via:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to direct alkylation .

- Solvent effects : Polar solvents (e.g., THF) improve ion pairing between enolate and chiral ligands.

- Temperature modulation : Lower temperatures (−20°C to 0°C) reduce racemization . Monitor outcomes via chiral HPLC and compare ee% (enantiomeric excess) across conditions.

Q. How do structural analogs (e.g., dimethyl malonate) inform toxicity assessments of this compound in biomedical applications?

The U.S. EPA’s analog approach uses read-across data from dimethyl malonate (CAS 108-59-8) to fill gaps in acute toxicity and environmental fate . For example:

- Acute toxicity : LD₅₀ (rat) for dimethyl malonate = 2,500 mg/kg; extrapolate with adjustment for ethyl ester bioavailability .

- Ecotoxicity : Use quantitative structure-activity relationship (QSAR) models to predict biodegradability based on ester chain length .

Methodological Considerations

- Data Quality : Prioritize peer-reviewed studies indexed in SciFinder or Reaxys over grey literature. The EPA’s malonates cluster review process provides a template for systematic data evaluation .

- Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, catalyst batch) in line with ICH guidelines .

- Conflict Resolution : Apply Cochrane criteria for heterogeneity assessment (e.g., H statistic) when reconciling divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。